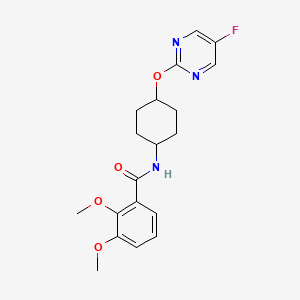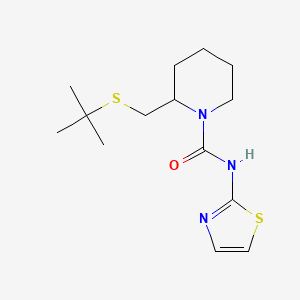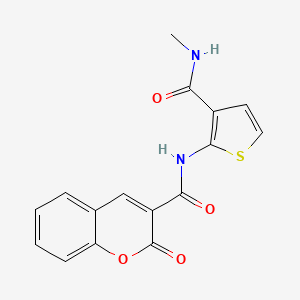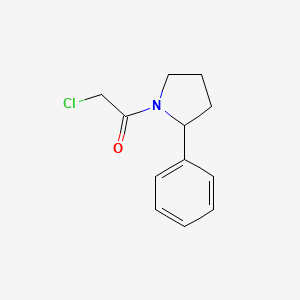![molecular formula C24H16Cl2N2O3S B2490886 1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1022096-46-3](/img/structure/B2490886.png)
1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex compounds similar to 1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves multi-step chemical reactions, often starting from simpler organic compounds and proceeding through various intermediates. Techniques such as nucleophilic substitution, aldol condensation, and Michael addition are commonly employed. For instance, compounds with structural similarities have been synthesized using tandem Aldol condensation-Michael addition processes in aqueous media, showcasing the intricate pathways involved in creating such complex molecules (Barakat et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining the molecular structure of complex organic compounds. It provides detailed insights into the arrangement of atoms within a molecule, their bond lengths, angles, and overall geometry. Studies on similar compounds have elucidated their crystalline structures, confirming features such as intramolecular bonding and spatial orientation, which are crucial for understanding the compound's reactivity and properties (Calvo et al., 1974).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. Reactions such as sulfuration, isomerization, and electrophilic addition are common, depending on the compound's specific functional groups. These reactions can lead to the formation of new compounds with varied properties and potential applications. For example, the reaction with electrophilic and nucleophilic agents can be influenced by the presence of chlorophenyl and methylsulfanyl groups, impacting the compound's reactivity and the types of products formed (Nakayama et al., 1998).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Endocrine Disruption
Research has explored the environmental presence and impact of organochlorine compounds, such as DDT (1,1,1-trichloro-2,2-bis (p-chlorophenyl)-ethane) and its metabolites, due to their persistence and potential for bioaccumulation. These studies highlight concerns about the endocrine-disrupting effects of such compounds on wildlife and human health. For instance, DDT and its metabolites have been shown to act as endocrine disruptors, impacting reproductive and immune systems through interactions with nuclear receptors and affecting mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).
Applications in Material Science
Compounds with chlorophenyl groups have been utilized in the development of materials with specific optical or electronic properties. For instance, research into organic semiconductors for organic light-emitting diodes (OLEDs) has explored the use of various conjugated systems, including those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) and related materials. These studies demonstrate the potential for utilizing complex organic molecules in the fabrication of devices with applications ranging from sensing to energy conversion (Squeo & Pasini, 2020).
Health Implications
The health implications of exposure to synthetic chemicals structurally related to "1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione" have been a subject of research, particularly in terms of reproductive toxicity and carcinogenic potential. Studies have focused on understanding how such compounds, through their endocrine-disrupting capabilities, might contribute to diseases, including various forms of cancer and reproductive health issues. For example, the role of bisphenol A (BPA) and its analogs in modulating autophagy, a process critical for cellular maintenance and response to stress, has been explored, suggesting that environmental pollutants like BPA could influence disease pathogenesis through effects on cellular mechanisms (Sirasanagandla et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O3S/c1-32-20-12-2-15(3-13-20)14-21-22(29)27(18-8-4-16(25)5-9-18)24(31)28(23(21)30)19-10-6-17(26)7-11-19/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOOPIWKZOSJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)



![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)



![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)